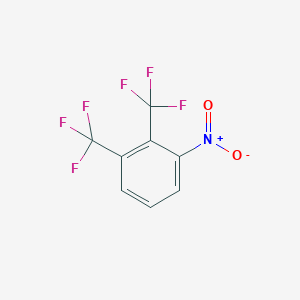

2,3-Bis(trifluoromethyl)nitrobenzene

Vue d'ensemble

Description

2,3-Bis(trifluoromethyl)nitrobenzene is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by the presence of nitro groups (-NO2) and trifluoromethyl groups (-CF3) attached to a benzene ring. The specific arrangement of these substituents on the benzene ring can significantly influence the compound's physical, chemical, and electronic properties.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzene derivatives can be achieved through various methods. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, trifluoromethyl-substituted bis-styrylbenzenes are synthesized and studied for their electronic properties, which are influenced by the position of the trifluoromethyl group . Although the exact synthesis of 2,3-bis(trifluoromethyl)nitrobenzene is not detailed in the provided papers, these methods indicate the general strategies that might be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted benzene derivatives is often investigated using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorobenzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal and molecular structures of other nitrobenzene derivatives, such as α,α,α-trifluoro-2,4,6-trinitrotoluene, have been determined, showing the influence of substituents on the benzene ring conformation .

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives can lead to various chemical transformations. For instance, 1,3-bis(ethylamino)-2-nitrobenzene and related compounds can cyclize to form substituted benzimidazoles upon heating with anhydrous potassium carbonate . The presence of trifluoromethyl and nitro groups in a compound like 2,3-bis(trifluoromethyl)nitrobenzene would likely affect its reactivity in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted benzene derivatives are closely related to their molecular structure. The introduction of trifluoromethyl groups can affect the compound's fluorescence properties, ionization potentials, and aggregation-induced emission characteristics . The presence of nitro groups contributes to the energetic nature of these compounds, as seen in the study of 1,3-bis(nitroimido)-1,2,3-triazolate anion, which exhibits high thermal stability and sensitivity to mechanical stimuli .

Applications De Recherche Scientifique

Catalytic Applications

- Research has highlighted the use of complexes involving nitrobenzene derivatives in catalytic transfer hydrogenation. For example, certain ruthenium and iridium complexes with nitrobenzene-related ligands have been found effective for transfer hydrogenation of nitrobenzenes, showing potential in catalytic processes (Hohloch, Suntrup, & Sarkar, 2013).

Synthesis and Antibacterial Studies

- Studies involving nitrobenzene derivatives have also focused on the synthesis of bisthiourea ligands, which have been tested for their antibacterial activity against various bacterial strains. This indicates potential applications in the development of new antibacterial agents (Halim, Kassim, Fadzil, & Yamin, 2012).

Electrochemical Applications

- In electrochemistry, nitrobenzene derivatives have been used in the study of electrochemical reduction processes. Such studies contribute to a deeper understanding of electrochemical reactions and their applications in various fields (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).

Material Science

- Nitrobenzene derivatives have been used in the synthesis of new materials, such as fluorinated polyimides. These materials, derived from nitrobenzene, exhibit properties like low dielectric constant and high thermal stability, making them promising for electronics applications (Feiring, Auman, & Wonchoba, 1993).

Analytical Chemistry

- In analytical chemistry, hydrogen bond-forming bis-thiourea compounds, related to nitrobenzene, have been studied for facilitating the transfer of hydrophilic anions across interfaces. This suggests potential uses in multianalyte detection with an amperometric sensing mode (Nishizawa, Yokobori, Shioya, & Teramae, 2001).

Chemical Synthesis

- New derivatives of nitrobenzenes, such as pentafluorosulfanyl and perfluoroalkylthio derivatives, have been synthesized, highlighting the scope for the creation of novel compounds with potentially useful properties (Sipyagin, Enshov, Kashtanov, Bateman, Mullen, Tan, & Thrasher, 2004).

Safety and Hazards

This compound is associated with several hazards. It can cause skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known to be used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It’s known that nitrobenzene derivatives can undergo reactions such as nitration and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

Its use in proteomics research suggests that it may have an impact on protein function or structure .

Propriétés

IUPAC Name |

1-nitro-2,3-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3-5(15(16)17)6(4)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLZVFGJPNEGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568224 | |

| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1978-06-9 | |

| Record name | 1-Nitro-2,3-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

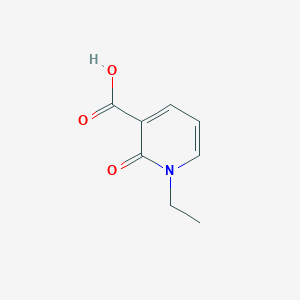

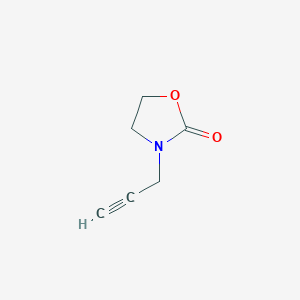

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromobenzo[d]oxazol-2(3H)-one](/img/structure/B1339144.png)